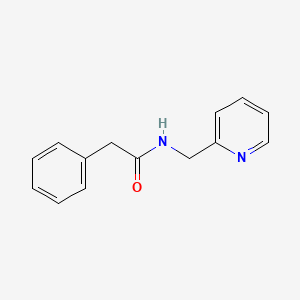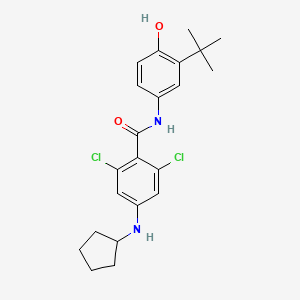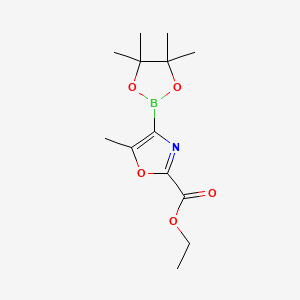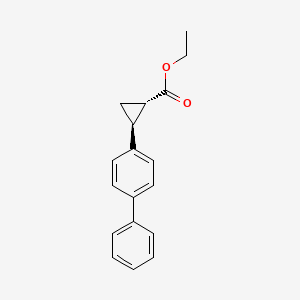
MOG (89-113), human
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
MOG (89-113), human, is a peptide fragment derived from the human myelin oligodendrocyte glycoprotein. This peptide sequence is found in residues 89 to 113 of the human myelin oligodendrocyte glycoprotein. It is known for its role in neuroscience research, particularly in studies related to multiple sclerosis .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of MOG (89-113), human, involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection and Coupling: The protecting group on the amino acid is removed, and the next amino acid is coupled to the growing chain using coupling reagents like HBTU or DIC.
Cleavage and Purification: Once the peptide chain is complete, it is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound, follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process is optimized to ensure high purity and consistency, which is crucial for research applications .
化学反応の分析
Types of Reactions
MOG (89-113), human, primarily undergoes peptide bond formation during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under standard conditions.
Common Reagents and Conditions
Coupling Reagents: HBTU, DIC
Deprotection Reagents: TFA (trifluoroacetic acid)
Cleavage Reagents: TFA, scavengers like water, TIS (triisopropylsilane)
Major Products Formed
The primary product formed is the MOG (89-113) peptide itself. Side products may include truncated peptides or peptides with incomplete deprotection, which are removed during purification .
科学的研究の応用
MOG (89-113), human, is extensively used in neuroscience research, particularly in the study of multiple sclerosis. It serves as an epitope for inducing experimental autoimmune encephalomyelitis (EAE) in animal models, which is a widely used model for studying multiple sclerosis. The peptide is also used to study the immune response to myelin oligodendrocyte glycoprotein and to develop potential therapeutic strategies for demyelinating diseases .
作用機序
MOG (89-113), human, exerts its effects by acting as an epitope recognized by the immune system. In the context of multiple sclerosis research, it is used to induce an autoimmune response in animal models. The peptide binds to major histocompatibility complex (MHC) molecules on antigen-presenting cells, which then present the epitope to T cells. This interaction triggers an immune response that targets myelin, leading to demyelination and neurological symptoms .
類似化合物との比較
Similar Compounds
MOG (35-55): Another peptide fragment of myelin oligodendrocyte glycoprotein used in multiple sclerosis research.
PLP (139-151): A peptide fragment of proteolipid protein used in similar studies.
Uniqueness
MOG (89-113), human, is unique due to its specific sequence and its role as an HLA-DR2 restricted epitope. This makes it particularly useful for studying the immune response in the context of multiple sclerosis, especially in individuals with the HLA-DR2 haplotype .
特性
分子式 |
C130H182N34O43S2 |
|---|---|
分子量 |
2973.2 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S,3R)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C130H182N34O43S2/c1-65(2)49-92(128(206)207)160-114(192)82(39-44-102(178)179)151-115(193)83(45-48-209-6)146-107(185)67(4)143-106(184)66(3)144-110(188)80(37-42-100(174)175)149-113(191)81(38-43-101(176)177)150-112(190)79(35-40-96(132)169)152-117(195)88(54-73-31-33-75(168)34-32-73)155-124(202)93(61-165)162-120(198)89(55-74-58-137-64-142-74)157-122(200)91(57-104(182)183)158-111(189)77(30-20-47-139-130(135)136)147-116(194)86(52-71-25-15-9-16-26-71)154-118(196)87(53-72-27-17-10-18-28-72)156-126(204)95(63-208)163-127(205)105(68(5)167)164-123(201)84(50-69-21-11-7-12-22-69)145-98(171)60-140-97(170)59-141-109(187)78(36-41-99(172)173)148-121(199)90(56-103(180)181)159-125(203)94(62-166)161-119(197)85(51-70-23-13-8-14-24-70)153-108(186)76(131)29-19-46-138-129(133)134/h7-18,21-28,31-34,58,64-68,76-95,105,165-168,208H,19-20,29-30,35-57,59-63,131H2,1-6H3,(H2,132,169)(H,137,142)(H,140,170)(H,141,187)(H,143,184)(H,144,188)(H,145,171)(H,146,185)(H,147,194)(H,148,199)(H,149,191)(H,150,190)(H,151,193)(H,152,195)(H,153,186)(H,154,196)(H,155,202)(H,156,204)(H,157,200)(H,158,189)(H,159,203)(H,160,192)(H,161,197)(H,162,198)(H,163,205)(H,164,201)(H,172,173)(H,174,175)(H,176,177)(H,178,179)(H,180,181)(H,182,183)(H,206,207)(H4,133,134,138)(H4,135,136,139)/t66-,67-,68+,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,105-/m0/s1 |
InChIキー |
OZZREEJGIZDAQJ-JPGBTOIWSA-N |
異性体SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)CNC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC6=CC=CC=C6)NC(=O)[C@H](CCCNC(=N)N)N)O |
正規SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CO)NC(=O)C(CC2=CN=CN2)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CS)NC(=O)C(C(C)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)CNC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(CCCNC(=N)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S)-2-amino-N-[(2-methoxyphenyl)methyl]-3,3-dimethylbutanamide](/img/structure/B13904069.png)
![Methyl 4,7-dibromobenZo[b]thiophene-2-carboxylate](/img/structure/B13904071.png)
![[(1R)-1-cyano-3-phenyl-propyl] acetate](/img/structure/B13904078.png)



![6-[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-2-methoxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B13904116.png)

![1-[(2R,5S)-2,5-Dimethylpiperazin-1-YL]prop-2-EN-1-one 2,2,2-trifluoroacetic acid](/img/structure/B13904122.png)
![2,6-diamino-N-[1-(naphthalen-2-ylamino)-1-oxopropan-2-yl]hexanamide](/img/structure/B13904128.png)
![N-[(16Z)-14-methyl-20-oxa-5,7,14,27-tetrazatetracyclo[19.3.1.12,6.18,12]heptacosa-1(25),2(27),3,5,8,10,12(26),16,21,23-decaen-10-yl]-4-(prop-2-enoylamino)benzamide](/img/structure/B13904131.png)
![Ethyl 3-{[(5-chloropyridin-2-yl)carbonyl]amino}-1-methyl-1H-pyrazole-4-carboxylate](/img/structure/B13904135.png)

![5-bromo-1-[(4-methoxyphenyl)methyl]-3,4-dihydro-2H-1,7-naphthyridine](/img/structure/B13904153.png)
